2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety substituted with a 4-nitrophenyl group. Its core structure combines a bicyclic pyrido-pyrimidine system with a 2-methylpropyl side chain at position 6, methyl groups at positions 1 and 3, and a dioxo functional group at positions 2 and 2.
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-12(2)9-13-10-22-19-17(20(28)25(4)21(29)24(19)3)18(13)32-11-16(27)23-14-5-7-15(8-6-14)26(30)31/h5-8,10,12H,9,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDSGZFPZUERPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic molecule with potential biological activity. Its unique structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
This compound is characterized by a pyrido[2,3-d]pyrimidine core , which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 457.5 g/mol . The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Structural Features
- Pyrido[2,3-d]pyrimidine core : Central to its activity.
- Sulfanyl group : May facilitate interactions with biological targets.
- Acetamide moiety : Potentially involved in hydrogen bonding with receptors.
Anticancer Potential
Preliminary studies on similar compounds in the pyrido[2,3-d]pyrimidine class indicate significant anticancer properties. For instance:
- Inhibition of Enzymes : Compounds like 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit enzymes involved in nucleic acid synthesis. This action leads to disruptions in cellular processes essential for cancer cell proliferation .
- Cell Growth Suppression : These compounds can induce cell death through mechanisms involving DNA damage accumulation .
The mechanism by which this compound may exert its effects involves:
- Enzyme Inhibition : Targeting specific kinases or enzymes critical for tumor growth and survival.
- Cell Cycle Disruption : Inducing apoptosis or cell cycle arrest in cancer cells.
Study 1: In Vitro Activity
A study focusing on structurally related compounds demonstrated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Cells : A derivative showed a GI50 value of 3.18 ± 0.11 µM, indicating strong inhibitory potential compared to standard chemotherapeutics .
Study 2: Molecular Docking Studies
In silico investigations using molecular docking have predicted favorable interactions of the compound with key proteins involved in cancer pathways. This suggests a potential for developing targeted therapies based on its structure .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine | Structure | Potent inhibitor of nucleic acid synthesis |
| G721-0372 | Structure | Exhibits anticancer properties through enzyme inhibition |
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit various biological activities:
1. Anticancer Potential
- Enzyme Inhibition : Compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit enzymes involved in nucleic acid synthesis, disrupting essential cellular processes for cancer cell proliferation. This inhibition can lead to cell growth suppression and apoptosis in cancer cells .
- Cell Cycle Disruption : The compound may induce cell cycle arrest or apoptosis by targeting specific kinases or enzymes critical for tumor growth and survival .
2. Antimicrobial Activity
- The presence of the sulfanyl group may facilitate interactions with microbial targets, potentially leading to antimicrobial effects. Similar compounds have demonstrated activity against various pathogens .
Applications in Drug Discovery
This compound is included in several screening libraries and has been identified as a candidate for further pharmacological studies:
- Serine Proteases Inhibitors Library : It is part of a library containing compounds aimed at inhibiting serine proteases, which are vital in many biological processes and disease mechanisms.
- Epigenetics Focused Set : It is also included in a set focused on epigenetic modifications, which are crucial for gene regulation and expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The pyrido[2,3-d]pyrimidine core (target compound) offers a larger conjugated system compared to thieno[2,3-d]pyrimidine or simple pyrimidines . Pyrimidinediones (e.g., ) exhibit distinct pharmacological profiles due to their dioxo groups, which can participate in hydrogen bonding.
Alkyl Chains: The 2-methylpropyl group in the target compound may confer higher lipophilicity (logP ~3.5 estimated) compared to ethyl or methyl substituents, influencing membrane permeability.
Biological Activity Trends: Pyrimidinediones (e.g., ) show potent antiarrhythmic activity, while thieno-pyrimidines and pyrimidines are associated with kinase inhibition and antibacterial effects, respectively. The dichlorophenyl substituent in enhances antibacterial potency compared to less electronegative groups (e.g., phenoxy in ).
Table 2: Physicochemical Properties (Estimated)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
